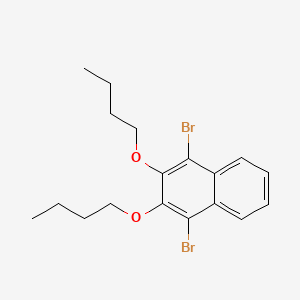
1,4-Dibromo-2,3-dibutoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,3-dibutoxynaphthalene is an organic compound with the molecular formula C16H20Br2O2 It is a derivative of naphthalene, where two bromine atoms and two butoxy groups are substituted at the 1,4 and 2,3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dibutoxynaphthalene can be synthesized through a multi-step process involving the bromination and butoxylation of naphthalene derivatives. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to a nucleophilic substitution reaction with butanol in the presence of a base like potassium carbonate to introduce the butoxy groups .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,3-dibutoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-naphthalene derivatives, while oxidation can produce naphthoquinones .
Applications De Recherche Scientifique
1,4-Dibromo-2,3-dibutoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Research into potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2,3-dibutoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and butoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,3-dimethoxynaphthalene: Similar structure but with methoxy groups instead of butoxy groups.
1,4-Dibromo-2,3-dihydroxynaphthalene: Contains hydroxyl groups, making it more hydrophilic.
1,4-Dibromo-2,3-difluoronaphthalene: Fluorine atoms replace the butoxy groups, altering its reactivity and applications.
Uniqueness
1,4-Dibromo-2,3-dibutoxynaphthalene is unique due to its specific combination of bromine and butoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic or steric effects .
Propriétés
Numéro CAS |
918332-78-2 |
|---|---|
Formule moléculaire |
C18H22Br2O2 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
1,4-dibromo-2,3-dibutoxynaphthalene |
InChI |
InChI=1S/C18H22Br2O2/c1-3-5-11-21-17-15(19)13-9-7-8-10-14(13)16(20)18(17)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
WNDFIABXRGVGOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C2=CC=CC=C2C(=C1OCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)
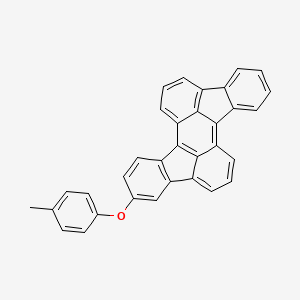
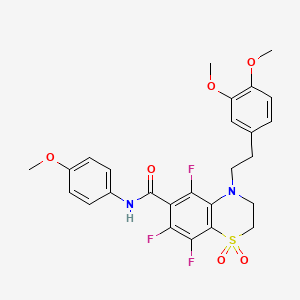
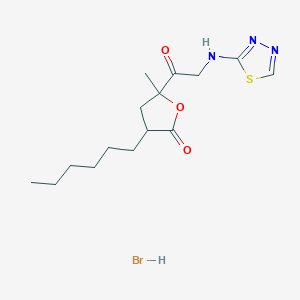
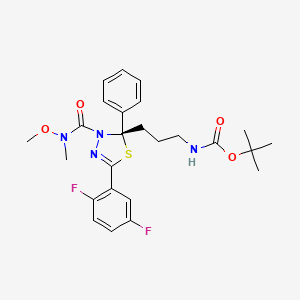
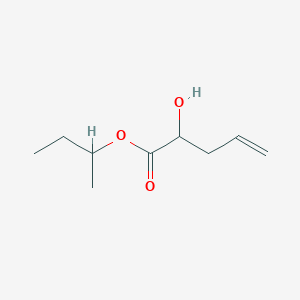
![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)

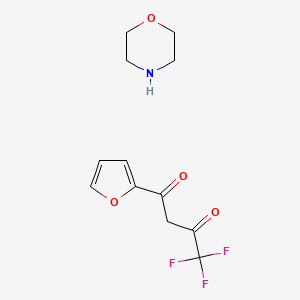

![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
